molecular formula C22H12FN3O4 B12421427 SIRT5 inhibitor 3

SIRT5 inhibitor 3

Cat. No.: B12421427
M. Wt: 401.3 g/mol
InChI Key: ZXUUSUJEPKBBBB-CXUHLZMHSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

SIRT5 inhibitor 3 is a compound designed to inhibit the activity of Sirtuin 5 (SIRT5), a member of the sirtuin family of NAD±dependent deacylases. Sirtuins are involved in various cellular processes, including gene expression, metabolism, stress response, and aging. SIRT5, in particular, has been linked to the regulation of metabolic pathways and is implicated in several diseases, including cancer, neurodegenerative disorders, and metabolic diseases .

Chemical Reactions Analysis

Types of Reactions: SIRT5 inhibitor 3 primarily undergoes deacylation reactions catalyzed by SIRT5. These reactions involve the removal of acyl groups from lysine residues on proteins. The major types of deacylation reactions include demalonylation, desuccinylation, and deglutarylation .

Common Reagents and Conditions: The deacylation reactions catalyzed by SIRT5 typically require NAD+ as a cofactor. The reactions are carried out under physiological conditions, with optimal activity observed at pH 7.4 and temperatures around 37°C .

Major Products: The major products formed from the deacylation reactions include the deacylated protein, nicotinamide (NAM), and 2’-O-acyl-ADP-ribose (2’-O-AADPR) .

Comparison with Similar Compounds

SIRT5 inhibitor 3 is unique in its selectivity and potency compared to other SIRT5 inhibitors. Similar compounds include thioglutaryl pseudopeptides and other cyclic peptides designed to inhibit SIRT5 . These compounds vary in their chemical structures and inhibitory mechanisms, but they all aim to selectively inhibit SIRT5 activity. This compound stands out due to its strong and selective inhibition of SIRT5-catalyzed deacylation reactions, making it a valuable tool for research and potential therapeutic applications .

Properties

Molecular Formula

C22H12FN3O4

Molecular Weight

401.3 g/mol

IUPAC Name

4-[5-[(E)-2-cyano-3-(4-cyano-3-fluoroanilino)-3-oxoprop-1-enyl]furan-2-yl]benzoic acid

InChI

InChI=1S/C22H12FN3O4/c23-19-10-17(6-5-15(19)11-24)26-21(27)16(12-25)9-18-7-8-20(30-18)13-1-3-14(4-2-13)22(28)29/h1-10H,(H,26,27)(H,28,29)/b16-9+

InChI Key

ZXUUSUJEPKBBBB-CXUHLZMHSA-N

Isomeric SMILES

C1=CC(=CC=C1C2=CC=C(O2)/C=C(\C#N)/C(=O)NC3=CC(=C(C=C3)C#N)F)C(=O)O

Canonical SMILES

C1=CC(=CC=C1C2=CC=C(O2)C=C(C#N)C(=O)NC3=CC(=C(C=C3)C#N)F)C(=O)O

Origin of Product

United States

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